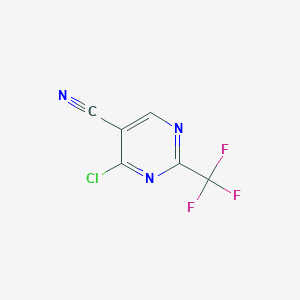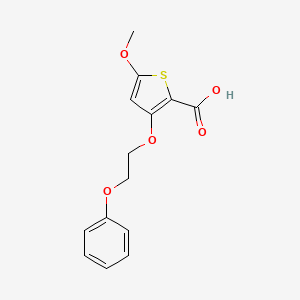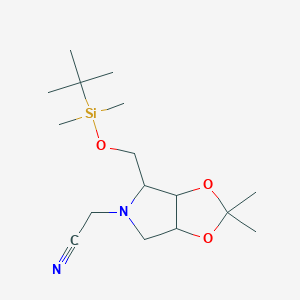
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and nucleophiles like amines or thiols in solvents like DMF or DMSO.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of amines or aldehydes.
Oxidation: Formation of oxides or other oxidized derivatives.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro and carbonitrile groups contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyridine
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro, trifluoromethyl, and carbonitrile groups in a single molecule enhances its versatility in various chemical transformations and applications .
Properties
CAS No. |
38875-78-4 |
|---|---|
Molecular Formula |
C6HClF3N3 |
Molecular Weight |
207.54 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-4-3(1-11)2-12-5(13-4)6(8,9)10/h2H |
InChI Key |
WABWBBDVKMOZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)



